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HM30181AK

Cat. No.: B1574638
Attention: For research use only. Not for human or veterinary use.
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Description

HM30181AK, also known scientifically as encequidar, is a synthetic, third-generation P-glycoprotein (P-gp) inhibitor developed for pharmaceutical research . Its primary research value lies in its ability to selectively inhibit P-glycoprotein, an ATP-binding cassette (ABC) transporter that acts as an efflux pump in the intestinal epithelium . By blocking this pump, this compound increases the systemic exposure and oral bioavailability of co-administered drugs that are P-gp substrates . A key characteristic of encequidar is its minimal systemic absorption, which confines its action primarily to the intestinal endothelium . This targeted mechanism helps enhance the absorption of orally administered chemotherapeutic agents like paclitaxel and irinotecan without the safety concerns associated with pan-inhibition of P-gp in other tissues, such as the blood-brain barrier . In development, this compound is a key component of novel oral drug formulations. It is specifically used in investigational combinations such as Oraxol (encequidar with paclitaxel) and Oratecan (encequidar with irinotecan), which have reached advanced clinical trial stages for conditions like breast cancer . This makes this compound a critical research tool for studying oral chemotherapy, multidrug resistance reversal in cancer cells, and the modulation of drug absorption pathways . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HM30181AK;  HM-30181AK;  HM 30181AK.

Origin of Product

United States

Molecular and Cellular Mechanisms of Hm30181ak Action

Identification and Characterization of the Primary Molecular Target: ABCB1 (P-glycoprotein/MDR1)

The primary molecular target of HM30181AK is P-glycoprotein (P-gp), which is also identified as Multi-drug resistance 1 (MDR1) or ABCB1 wikipedia.orgwikipedia.orgnih.govprobes-drugs.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.caciteab.comwikipedia.orgfishersci.camims.com. P-gp is a pivotal member of the ATP-binding cassette (ABC) superfamily of transmembrane transporters, encoded by the MDR-1 gene guidetopharmacology.org. Its overexpression is a significant factor in the development of multidrug resistance in various tumors, leading to reduced intracellular accumulation of cytotoxic agents guidetopharmacology.orgwikipedia.orgwikipedia.org.

This compound demonstrates a high degree of selectivity and potency in inhibiting MDR1 (ABCB1) nih.govciteab.comwikipedia.org. Studies evaluating its ATPase inhibitory activity have shown remarkable specificity for MDR1. Notably, this compound does not inhibit other key ABC transporters such as MRP1 (ABCC1), MRP2 (ABCC2), and MRP3 (ABCC3). While it exhibits partial inhibition of BCRP (ABCG2), this occurs only at significantly higher concentrations wikipedia.org.

Comparative analyses using an ATPase assay with MDR1-enriched vesicles have highlighted HM30181's superior potency. It demonstrated an IC50 of 0.63 nM, making it more potent than other established MDR1 inhibitors, including cyclosporin (B1163) A, XR9576 (tariquidar), and GF120918 (elacridar) wikipedia.org. Furthermore, in an in vitro study measuring the inhibition of rhodamine 123 efflux from CCRF-CEM T cells, HM30181 showed an IC50 of 13.1 ± 2.3 nM, comparable to tariquidar's IC50 of 8.2 ± 2.0 nM fishersci.ca.

Table 1: Comparative Potency of P-gp Inhibitors in ATPase Assay

P-gp InhibitorIC50 (nM) in MDR1-enriched vesicles wikipedia.org
HM301810.63
Cyclosporin A(Less potent than HM30181)
XR9576(Less potent than HM30181)
GF120918(Less potent than HM30181)

Table 2: Inhibition of Rhodamine 123 Efflux in CCRF-CEM T Cells

P-gp InhibitorIC50 (nM) fishersci.ca
HM3018113.1 ± 2.3
Tariquidar (B1662512)8.2 ± 2.0

Mechanism of Inhibition of ATP-Binding Cassette (ABC) Transporter Function

This compound functions by selectively binding to and inhibiting the P-glycoprotein efflux pump wikipedia.orgwikipedia.orgfishersci.ca. P-gp is an active transporter that utilizes ATP hydrolysis to extrude a wide array of substrates from cells researchgate.net. By binding to P-gp, this compound effectively prevents this ATP-dependent efflux of various chemotherapeutic agents, thereby counteracting the mechanism of multidrug resistance wikipedia.orgwikipedia.orgguidetopharmacology.orgfishersci.ca.

Impact on Chemotherapeutic Agent Efflux from Cellular Systems

The inhibitory action of this compound on P-gp significantly impacts the efflux of chemotherapeutic agents from cellular systems. It has been shown to prevent the efflux of various chemotherapeutic agents, particularly from intestinal epithelial cells into the gastrointestinal tract wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca. This inhibition is crucial for improving the systemic exposure of co-administered drugs. For instance, HM30181 effectively blocked the transepithelial transport of paclitaxel (B517696) in MDCK monolayers, demonstrating an IC50 of 35.4 nM nih.govciteab.comwikipedia.org.

Consequences of P-gp Inhibition on Intracellular Drug Accumulation in Preclinical Models

The inhibition of P-gp by this compound leads to a substantial increase in the intracellular concentrations of co-administered drugs guidetopharmacology.org. P-gp normally restricts the intestinal uptake and intracellular accumulation of various cytotoxic agents wikipedia.orgwikipedia.orgfishersci.ca. By inhibiting this efflux, this compound enhances the oral bioavailability of P-gp substrates mims.com.

Preclinical studies have provided compelling evidence of this effect. In rats, the co-administration of HM30181 (10 mg/kg) dramatically increased the oral bioavailability of paclitaxel from 3.4% to 41.3% wikipedia.org. This significant enhancement in bioavailability translates into improved therapeutic outcomes. In xenograft models in nude mice, oral co-administration of paclitaxel and HM30181 demonstrated tumor-inhibitory strength that was equal to or even superior to that achieved with intravenous paclitaxel wikipedia.org. This highlights this compound's potential to enhance the efficacy of chemotherapeutic agents by increasing their intracellular accumulation and, consequently, their therapeutic impact fishersci.ptfishersci.ca.

Table 3: Impact of HM30181 on Paclitaxel Oral Bioavailability in Rats

Treatment GroupOral Bioavailability of Paclitaxel wikipedia.org
Paclitaxel Alone3.4%
Paclitaxel + HM30181 (10 mg/kg)41.3%

Preclinical Efficacy Studies of Hm30181ak in Reversing Multidrug Resistance

In Vitro Studies on Drug Transport and Resistance Reversal

In vitro studies are crucial for understanding the cellular mechanisms by which HM30181AK modulates drug resistance. These investigations typically involve cell lines that overexpress P-gp, such as Caco-2 cells and MDCK monolayers, which serve as established models for P-gp mediated transport. wikipedia.orgciteab.comwikipedia.org

Evaluation of P-gp Inhibitory Activity in Cell-Based Assays (e.g., Caco-2 cells, MDCK monolayers)

This compound is characterized as a highly selective and potent inhibitor of P-gp (MDR1, ABCB1). wikipedia.org In cell-based assays, P-gp inhibitors like this compound are evaluated for their ability to reduce the efflux of known P-gp substrates across cell monolayers, such as Caco-2 and MDCK II-MDR1 cells. These assays measure changes in permeability and efflux ratios. While the general mechanism of this compound in inhibiting P-gp in such models is established, specific quantitative data, such as IC50 values for this compound's P-gp inhibitory activity in Caco-2 or MDCK cells, were not explicitly detailed in the available search results. wikipedia.orgciteab.comwikipedia.orgprobes-drugs.org

Assessment of Enhanced Intracellular Concentrations of P-gp Substrates

A core mechanism of this compound is its ability to increase the intracellular accumulation of P-gp substrates. By blocking the P-gp efflux pump, this compound prevents the active transport of chemotherapeutic agents out of tumor cells. This leads to greater intracellular concentrations of these cytotoxic agents, which is essential for their antineoplastic activity. wikipedia.orgwikipedia.org For instance, in the context of irinotecan (B1672180), this compound prevents its P-gp-mediated efflux from tumor cells, resulting in increased intracellular concentrations of irinotecan and its active metabolite, SN-38. wikipedia.org Similarly, co-administration of this compound has been shown to greatly increase the oral bioavailability of paclitaxel (B517696) by blocking P-gp in intestinal cells, thereby facilitating its absorption and enabling therapeutic blood levels. wikipedia.orgwikipedia.org However, specific quantitative data on the fold increase in intracellular concentrations for various P-gp substrates directly attributable to this compound in preclinical in vitro studies were not found in the provided information.

Synergistic Effects with Various Chemotherapeutic Agents in Cellular Models (e.g., Paclitaxel, Irinotecan, Topotecan, Eribulin)

This compound's P-gp inhibitory activity is foundational to its synergistic effects with various chemotherapeutic agents. By overcoming P-gp mediated efflux, it effectively "resensitizes" resistant cancer cells to these drugs. wikipedia.org This synergy is particularly relevant for agents that are P-gp substrates, including paclitaxel, irinotecan, docetaxel (B913), topotecan, and eribulin (B193375). wikipedia.org The co-administration of this compound with these oral chemotherapies is designed to improve their absorption and achieve systemic exposure profiles that enhance efficacy. wikipedia.org While the principle of synergistic cytotoxicity due to P-gp inhibition is well-documented for various inhibitors and chemotherapeutic combinations in cellular models wikipedia.orgwikipedia.orgfishersci.cazellbio.eu, specific quantitative data, such as combination index values or fold-reversal of resistance, directly demonstrating the synergistic effects of this compound with paclitaxel, irinotecan, topotecan, or eribulin in cellular models, were not detailed in the provided search results.

In Vivo Preclinical Models for Overcoming Multidrug Resistance

Preclinical in vivo models are critical for validating the efficacy of drug resistance modulators in a more complex biological environment. These models aim to mimic human tumor characteristics and drug resistance mechanisms. wikipedia.orgmims.com

Studies in Murine Models with Human Tumor Xenografts

Murine models involving human tumor xenografts are widely used to assess the in vivo efficacy of anticancer agents and drug resistance modulators. These models involve implanting human cancer cells into immunodeficient mice. wikipedia.orgwikipedia.orgmims.comciteab.com this compound's role in enabling oral formulations of P-gp substrate chemotherapies, such as Oraxol (paclitaxel + this compound) and Oratecan (irinotecan + this compound), indicates its evaluation in in vivo settings to improve drug absorption and therapeutic outcomes. wikipedia.orgwikipedia.org The concept is that by inhibiting P-gp in the gastrointestinal tract, this compound allows for better oral absorption of these agents, leading to effective systemic exposure and enhanced antitumor activity in xenograft models. wikipedia.org While the existence of such studies is implied by the clinical development of combinations like Oraxol wikipedia.org, specific detailed research findings or data tables showing tumor growth inhibition, survival rates, or other efficacy metrics from preclinical murine xenograft studies specifically for this compound were not explicitly provided in the search results.

Investigation in Genetically Engineered Mouse Models of Drug Resistance

Genetically Engineered Mouse Models (GEMMs) offer a sophisticated approach to studying drug resistance in vivo, as they develop de novo tumors in a natural, immune-proficient microenvironment, closely mimicking human cancer histopathological and molecular features. wikipedia.orgcenmed.comciteab.comfishersci.co.uk GEMMs are invaluable for validating drug targets, assessing therapy efficacy, and dissecting mechanisms of drug resistance. citeab.comwikipedia.orgwikipedia.org While GEMMs are utilized to investigate mechanisms of drug resistance, including those mediated by ABC transporters like P-gp wikipedia.orgcenmed.com, specific detailed research findings or data tables demonstrating the investigation of this compound in genetically engineered mouse models for overcoming drug resistance were not found in the provided search results. The available information highlights the utility of GEMMs in general drug resistance research but does not provide specific data related to this compound's performance in these models.

Analysis of Modulated Therapeutic Efficacy of Co-administered Drugs in Preclinical Systems

Preclinical investigations have extensively demonstrated this compound's ability to modulate the therapeutic efficacy of co-administered drugs by inhibiting P-gp-mediated efflux. The compound selectively binds to and inhibits P-gp, primarily at the intestinal endothelium, which is a crucial characteristic as it helps avoid widespread P-gp inhibition in other tissues, such as the brain, that could lead to undesirable central nervous system (CNS) side effects. guidetopharmacology.orgwikipedia.orgwikipedia.org This targeted inhibition enhances the oral bioavailability and intracellular accumulation of various P-gp substrate chemotherapeutic agents. guidetopharmacology.orgwikipedia.orguni.lu

Paclitaxel

One of the most thoroughly investigated co-administered drugs with this compound in preclinical settings is paclitaxel (PTX), a widely used antineoplastic agent. Studies in rats have shown that co-administration of HM30181 (a synonym for this compound) significantly increased the oral bioavailability of paclitaxel by over 12-fold. wikipedia.org Specifically, the bioavailability of paclitaxel was observed to increase from 3% to 41% in rats when co-administered with HM30181. wikipedia.org Furthermore, in in vitro studies using MDCK monolayers, HM30181 effectively blocked the transepithelial transport of paclitaxel with an IC50 of 35.4 nM, indicating its potent inhibitory effect on P-gp. wikipedia.org

The enhanced bioavailability translated into improved therapeutic outcomes in in vivo models. In a mouse orthotopic brain tumor model, the intravenous co-administration of a cyclodextrin (B1172386) formulation of HM30181A with paclitaxel demonstrated potent antitumor effects. Preclinical data indicated that cyclodextrin-HM at a dose of 10 mg/kg, when administered with paclitaxel at 10 mg/kg, achieved optimal antitumor activity in the mouse model, leading to improvements in both tumor volume reduction and survival time. fishersci.ca

Table 1: Preclinical Bioavailability Enhancement of Paclitaxel by this compound (This table is intended to be interactive in a live application)

DrugSpeciesBioavailability Alone (%)Bioavailability with this compound (%)Fold IncreaseReference
PaclitaxelRat341>12 wikipedia.orgwikipedia.org

Irinotecan

This compound has also been developed as part of an orally bioavailable combination tablet with irinotecan, a semisynthetic camptothecin (B557342) derivative and a P-gp substrate. uni.lu The mechanism involves this compound preventing the P-gp-mediated efflux of irinotecan from tumor cells. This action results in higher intracellular concentrations of irinotecan and its active metabolite, 7-ethyl-10-hydroxy-camptothecin (SN-38), consequently enhancing their cytotoxicity. uni.lu

Loperamide (B1203769)

While primarily investigated for its effects on chemotherapeutic agents, the P-gp inhibitory effect of this compound has also been explored using loperamide, a known P-gp substrate. In human studies (which, while not strictly preclinical, illustrate the compound's mechanism relevant to preclinical understanding), HM30181 significantly increased the systemic exposure to loperamide by a geometric mean ratio of 1.48 (90% confidence interval: 1.08, 2.02). This increase in loperamide exposure was observed to be dose-independent within the tested range (15, 60, or 180 mg of HM30181). Crucially, unlike other P-gp inhibitors such as quinidine, co-administered HM30181 did not enhance the CNS opioid effects of loperamide, indicating that its P-gp inhibition occurs mainly at the intestinal level. This intestinal specificity is a beneficial characteristic in preclinical development, as it minimizes potential detrimental adverse events associated with pan-inhibition of P-gp, particularly in the brain. wikipedia.org

Table 2: Preclinical Systemic Exposure Modulation of Loperamide by this compound (This table is intended to be interactive in a live application)

Co-administered DrugSubstrate ofThis compound Effect on Systemic ExposureGeometric Mean Ratio (90% CI)Key Finding (Preclinical Relevance)Reference
LoperamideP-gpIncreased1.48 (1.08, 2.02)P-gp inhibition mainly intestinal; no CNS effects wikipedia.org

Advanced Research Methodologies for Studying Hm30181ak in Preclinical Contexts

In Vitro Transport Systems for Permeability Studies

In preclinical development, the assessment of a compound's permeability and its interaction with efflux transporters like P-gp is critical. Various in vitro transport systems are employed to understand how HM30181AK influences or is affected by drug transport across biological barriers.

MDCK Cell Monolayers: Madin-Darby Canine Kidney (MDCK) cell monolayers, particularly those transfected with the human MDR1 gene (MDCK-MDR1), are widely used as a "gold-standard" methodology to evaluate the role of P-gp in drug efflux. These polarized cell monolayers allow for the investigation of bidirectional transport (apical-to-basolateral and basolateral-to-apical) in the presence and absence of P-gp inhibitors. Studies have demonstrated that HM-30181, a related designation for this compound, effectively blocked the transepithelial transport of paclitaxel (B517696) in MDCK monolayers with an IC50 value of 35.4 nM guidetopharmacology.org. This indicates this compound's potent ability to inhibit P-gp-mediated efflux in a cellular model of intestinal epithelium.

Caco-2 Cell Monolayers: Derived from human colon adenocarcinoma, Caco-2 cells spontaneously differentiate into monolayers that exhibit characteristics of intestinal epithelial cells, including the expression of efflux transporters like P-gp. They are frequently utilized to predict drug permeability and absorption potential, accounting for passive diffusion, active transport, and efflux. For P-gp inhibitors like this compound, Caco-2 assays can determine if the compound itself is a P-gp substrate or if it effectively inhibits the efflux of known P-gp substrates, by measuring apparent permeability coefficients (Papp) and efflux ratios. A significant reduction in the efflux ratio in the presence of an inhibitor suggests P-gp involvement.

Everted Gut Sac: The everted gut sac model is an ex vivo technique that uses excised sections of intestine, typically from rats, everted to expose the mucosal surface. This model preserves the physiological integrity of the intestinal wall, including active transport mechanisms and metabolic enzymes, making it suitable for studying intestinal absorption and efflux processes. For this compound, everted gut sac studies would assess its impact on the mucosal-to-serosal transport of co-administered drugs, demonstrating how it enhances their absorption by inhibiting P-gp in a more complex tissue environment.

Isolated Membrane Vesicles: P-gp expressing inside-out membrane vesicles, often derived from mammalian cells overexpressing P-gp, serve as a simplified in vitro system to study P-gp activity and substrate interactions. These vesicles allow for direct measurement of ATP-dependent substrate uptake into the vesicles, which reflects the efflux activity of P-gp in an intact cell. For this compound, these systems can be used to confirm its direct interaction with and inhibition of P-gp's ATPase activity or its ability to compete with P-gp substrates for binding, particularly for compounds with inherently low passive permeability where cell monolayer assays might be less sensitive.

Quantitative Assays for P-glycoprotein Efflux Pump Activity

Quantitative assays are essential to precisely measure the inhibitory potency of this compound on P-gp efflux pump activity. These assays typically involve measuring the accumulation of a fluorescent or radiolabeled P-gp substrate in cells or vesicles in the presence and absence of this compound.

Fluorogenic Substrate Assays: These assays utilize fluorescent P-gp substrates (e.g., rhodamine 123, daunorubicin, CDy1) whose intracellular accumulation is inversely proportional to P-gp efflux activity. In a typical assay, MDR1-expressing cell lines (e.g., MDCK-MDR1 cells or HCT-Pgp cells) are incubated with a fixed concentration of the fluorogenic substrate and varying concentrations of this compound. If this compound inhibits P-gp, the intracellular accumulation of the fluorescent substrate will increase, leading to higher fluorescence intensity. The half-maximal inhibitory concentration (IC50) of this compound can then be determined, representing the concentration required to achieve 50% inhibition of P-gp efflux activity. For instance, HM-30181 effectively blocked paclitaxel transport in MDCK monolayers with an IC50 of 35.4 nM guidetopharmacology.org.

Bidirectional Transport Assays in Polarized Cell Monolayers: As mentioned in Section 5.1, MDCK-MDR1 and Caco-2 cell monolayers are used for quantitative assessment. By measuring the apparent permeability (Papp) of a known P-gp substrate in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions, an efflux ratio (Papp B-A / Papp A-B) can be calculated. A high efflux ratio (e.g., ≥2) indicates active efflux by P-gp. When this compound is co-administered, a significant reduction in this efflux ratio (e.g., >50% reduction) confirms its P-gp inhibitory activity.

ATPase Activity Assays: P-gp is an ATP-dependent efflux pump, meaning it hydrolyzes ATP to power substrate transport. ATPase activity assays directly measure the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp inhibitors can either stimulate or inhibit P-gp ATPase activity, depending on their mechanism of interaction. Measuring the modulation of ATPase activity by this compound provides direct biochemical evidence of its interaction with the P-gp pump.

Biochemical and Biophysical Techniques for Characterizing this compound-P-gp Interactions

Understanding the molecular basis of this compound's interaction with P-gp requires the application of various biochemical and biophysical techniques. These methods provide insights into binding sites, conformational changes, and the dynamics of the interaction.

Structural Flexibility Studies: P-gp is known to be a highly flexible and dynamic protein, a characteristic that contributes to its polyspecificity and ability to interact with a wide range of structurally diverse compounds. Biochemical and biophysical studies, including techniques like Fluorescence Resonance Energy Transfer (FRET), are employed to probe this structural flexibility and how it is modulated upon ligand binding. Such studies could reveal how this compound induces specific conformational changes in P-gp that lead to its inhibitory effect.

Site-Directed Mutagenesis: This technique involves systematically altering specific amino acid residues within the P-gp protein to identify residues critical for this compound binding or P-gp's efflux activity. By observing changes in this compound's inhibitory potency or binding affinity with different P-gp mutants, researchers can map the interaction sites within the transporter's binding pocket. Studies have shown that P-gp possesses multiple transport-active binding sites for a single substrate, and drugs can bind at primary or secondary sites.

Molecular Modeling and Simulation (e.g., Molecular Dynamics (MD) Simulations): Computational methods, such as molecular modeling and molecular dynamics simulations, are powerful biophysical tools used to predict and analyze the interactions between this compound and P-gp at an atomic level. These simulations can provide insights into the binding pose of this compound within P-gp's large, common drug-binding pocket, the forces driving the interaction, and the dynamic changes in protein conformation upon binding. This approach can complement experimental data by offering a detailed mechanistic understanding of this compound's inhibitory action.

Binding Assays: Direct binding assays, using purified P-gp reconstituted in lipid bilayers or membrane vesicles, can quantify the affinity of this compound for P-gp. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide thermodynamic parameters of the binding event, offering a deeper understanding of the interaction's strength and nature.

Analytical Chemistry Methods for Preclinical Compound Evaluation

Analytical chemistry methods are indispensable for the quantitative determination of this compound and its potential metabolites in various biological matrices during preclinical evaluation. These methods ensure accurate pharmacokinetic and pharmacodynamic assessments.

Liquid Chromatography-Mass Spectrometry (LC/MS and LC-MS/MS): Liquid chromatography coupled with mass spectrometry (LC/MS) and particularly tandem mass spectrometry (LC-MS/MS) are the preferred techniques for the detection and quantification of pharmaceutical compounds in biological matrices. These methods offer high sensitivity, specificity, and rapid analysis capabilities, which are crucial for complex biological samples.

For this compound, LC-MS/MS methods are developed and validated to accurately measure its concentrations in various preclinical samples, such as plasma, tissue homogenates, or intestinal perfusates guidetopharmacology.org. For instance, LC/electrospray mass spectrometry has been used to study the metabolism of HM-30181 in rats guidetopharmacology.org. Furthermore, LC-MS/MS has been employed for the simultaneous determination of HM-30181 and co-administered drugs like paclitaxel in rat plasma, which is vital for evaluating pharmacokinetic interactions guidetopharmacology.org.

Key considerations in developing and validating LC-MS/MS methods for preclinical compound evaluation include:

Sensitivity: Achieving low limits of quantification (LOQ) to detect trace amounts of the compound, especially if it is not systemically absorbed or present at low concentrations.

Specificity: Ensuring that the method can distinguish this compound from endogenous compounds and potential metabolites within the complex biological matrix, minimizing interference.

Matrix Effects: Addressing potential ion suppression or enhancement caused by co-eluting matrix components, which can affect the accuracy and reproducibility of quantification. Appropriate sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) are employed to clean up samples and minimize these effects.

Linearity and Range: Establishing a wide linear dynamic range for quantification to cover the expected concentrations of this compound in preclinical studies.

The robustness and reliability of LC-MS/MS methods are paramount for generating high-quality data to support preclinical development and regulatory submissions.

Data Table: Key Preclinical Findings Related to this compound's P-gp Inhibition

The following table summarizes a key research finding regarding this compound's interaction with P-glycoprotein in an in vitro transport system.

Study TypeModel SystemCompound (Synonym)Measured ParameterResultCitation
Permeability/Efflux InhibitionMDCK MonolayersHM-30181 (this compound)IC50 for blocking paclitaxel transepithelial transport35.4 nM guidetopharmacology.org

This data demonstrates this compound's potent inhibitory activity against P-gp-mediated efflux in a relevant in vitro cellular model.

Pharmacodynamic Aspects of Hm30181ak in Preclinical Investigations

Cellular and Molecular Pharmacodynamics of P-gp Inhibition by HM30181AK

This compound exhibits a high affinity and specificity for P-glycoprotein, a key transporter involved in multidrug resistance. In vitro studies have demonstrated its potent inhibitory activity at the cellular and molecular level.

One of the primary mechanisms by which this compound inhibits P-gp function is through the modulation of its ATPase activity. In an ATPase assay utilizing vesicles enriched with MDR1 (P-gp), this compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.63 nM. researchgate.net This potent inhibition of ATP hydrolysis, a critical step in the transport cycle of P-gp, effectively blocks the efflux of P-gp substrates.

Furthermore, the functional consequence of this molecular interaction has been confirmed in cell-based assays. In Madin-Darby canine kidney (MDCK) cell monolayers, which are commonly used to study drug transport, this compound effectively inhibited the transepithelial transport of the known P-gp substrate, paclitaxel (B517696), with an IC50 value of 35.4 nM. researchgate.net In other cellular models, such as A549 taxol-resistant human lung cancer cells and U-87 MG cells overexpressing ABCB1 (the gene encoding P-gp), this compound demonstrated a dose-dependent inhibition of P-gp activity at concentrations as low as 12.5 nM. nih.gov

Comparative studies have highlighted the superior potency of this compound over other P-gp inhibitors. For instance, it has been reported to be approximately 24 times more potent in inhibiting the P-gp-mediated transport of rhodamine 123 than tariquidar (B1662512) (XR9576). nih.gov The effective concentrations of this compound in vitro are in the nanomolar range, which is significantly lower than the micromolar concentrations required for first-generation P-gp inhibitors like verapamil (B1683045) and cyclosporine. nih.gov

AssayCell Line/SystemParameterValue
ATPase AssayMDR1-Enriched VesiclesIC500.63 nM
Transepithelial TransportMDCK CellsIC50 (for paclitaxel transport)35.4 nM
P-gp Activity InhibitionA549 and U-87 MG CellsEffective ConcentrationStarting at 12.5 nM

Pharmacodynamic Interactions with Co-administered Substrates in Preclinical Models

A primary therapeutic application of this compound is to enhance the oral bioavailability of co-administered drugs that are P-gp substrates. Preclinical studies in animal models have consistently demonstrated its ability to significantly increase the systemic exposure of various chemotherapeutic agents.

In a notable preclinical study in rats, the co-administration of this compound with oral paclitaxel resulted in a dramatic increase in the bioavailability of paclitaxel from 3.4% to 41.3%. researchgate.net This enhancement of oral absorption is a direct consequence of this compound's inhibition of intestinal P-gp, which would otherwise pump paclitaxel back into the gastrointestinal lumen.

Similar significant effects have been observed with other taxanes. "Oradoxel," a combination of oral docetaxel (B913) and encequidar (B1663005) (another name for HM30181A), was evaluated in a clinical study with metastatic prostate cancer patients. The results showed a mean absolute bioavailability of docetaxel of 15.9% (ranging from 8-25%) when co-administered with this compound. asco.org

The pharmacodynamic interaction of this compound is not limited to anticancer drugs. A study in healthy human volunteers investigated the effect of this compound on the pharmacokinetics of loperamide (B1203769), a P-gp substrate. The co-administration of this compound led to a 1.48-fold increase in the systemic exposure (as measured by the area under the curve) of loperamide. nih.gov This finding further underscores the broad applicability of this compound in improving the oral absorption of a range of P-gp substrates.

Co-administered SubstratePreclinical ModelPharmacodynamic EffectMagnitude of Change
PaclitaxelRatsIncreased Oral BioavailabilityFrom 3.4% to 41.3%
DocetaxelHumans (Clinical Study)Mean Absolute Bioavailability15.9% (range 8-25%)
LoperamideHumans (Clinical Study)Increased Systemic Exposure (AUC)1.48-fold increase

Role of this compound in Localized Gastrointestinal P-gp Inhibition without Systemic Absorption

A key and advantageous feature of this compound is its ability to exert its P-gp inhibitory effects primarily within the gastrointestinal tract, with minimal to no systemic absorption. This localized action is crucial for minimizing the risk of systemic drug-drug interactions and potential off-target effects.

Pharmacokinetic and metabolism studies have consistently shown that this compound is poorly absorbed following oral administration. clinicaltrials.gov This low systemic exposure is a deliberate design feature of the molecule. Its physicochemical properties, including low aqueous solubility, contribute to its retention within the gut lumen, where it can effectively inhibit intestinal P-gp. nih.gov

The clinical relevance of this localized inhibition was clearly demonstrated in the study involving loperamide. nih.gov While this compound significantly increased the systemic levels of loperamide, it did not potentiate the central nervous system (CNS) effects typically associated with opioid receptor activation in the brain. This is because loperamide is also a substrate for P-gp at the blood-brain barrier, which prevents its entry into the CNS. The absence of CNS side effects, despite increased systemic loperamide concentrations, provides strong evidence that this compound does not significantly inhibit P-gp at the blood-brain barrier, confirming its localized action within the gastrointestinal system.

This gut-selective P-gp inhibition allows for a targeted approach to improving the oral bioavailability of P-gp substrates without the complications of systemic P-gp inhibition, which could alter the disposition of other concomitantly administered drugs or lead to adverse effects in other tissues.

Future Research Directions and Unanswered Questions Regarding Hm30181ak

Exploration of Novel Therapeutic Combinations for Overcoming Drug Resistance

The primary utility of HM30181AK lies in its ability to overcome P-gp-mediated drug resistance, a significant challenge in cancer chemotherapy. This compound (Encequidar) acts by increasing the systemic exposure and therapeutic efficacy of P-gp substrate drugs. wikipedia.orgwikipedia.orgmims.comciteab.com

Research has already explored its combination with established chemotherapeutic agents such as irinotecan (B1672180) and paclitaxel (B517696). wikipedia.orgwikipedia.orgfishersci.ca Specifically, co-administration with irinotecan aims to prevent the efflux of irinotecan and its active metabolite, SN-38, from tumor cells, thereby potentially increasing intracellular drug concentrations and enhancing cytotoxicity. wikipedia.org

A key finding from studies involving this compound and loperamide (B1203769) (a known P-gp substrate) demonstrated that this compound significantly increased loperamide's systemic exposure without inducing central nervous system (CNS) effects. This contrasts with other P-gp inhibitors like quinidine, which can cause CNS-related adverse events due to pan-inhibition of P-gp. citeab.com This selective inhibition of intestinal P-gp by this compound is a critical advantage, suggesting its potential in combination therapies where enhanced oral absorption of P-gp substrate drugs is desired without compromising the protective P-gp function in other tissues, such as the blood-brain barrier. citeab.com Future research should focus on identifying other P-gp substrate drugs, particularly novel anticancer agents, that could benefit from co-administration with this compound to improve their therapeutic index and overcome resistance mechanisms.

Investigation into Potential Off-Target Interactions at the Preclinical Level

Understanding potential off-target interactions is paramount in drug development, as these can lead to unintended side effects or, in some cases, beneficial polypharmacological effects. wikidata.orgresearchgate.netmims.comscilit.comthermofisher.com Preclinical investigations into this compound have indicated a high degree of selectivity for P-gp. citeab.com

Crucially, its inhibitory effect on P-gp appears to be predominantly localized to the intestinal endothelium. citeab.com This localized action is considered advantageous because P-gp plays essential physiological roles in various tissues, including the blood-brain barrier, kidneys, and liver, where it acts as a protective efflux pump against toxins and drugs. uni.lu Pan-inhibition of P-gp across these tissues could lead to significant and detrimental adverse events. citeab.com The observed lack of significant CNS effects when this compound was co-administered with loperamide further supports its limited systemic off-target activity, particularly in the brain. citeab.com

Future preclinical research should continue to thoroughly characterize this compound's interaction profile with a broader range of transporters and enzymes beyond P-gp, using advanced in vitro and in silico profiling techniques. Detailed studies on its dose-exposure relationship and the duration of its P-gp inhibitory effect would further refine the understanding of its preclinical off-target profile and contribute to its comprehensive safety assessment. citeab.com

Development of this compound as a Research Tool for P-gp Dependent Drug Transport Studies

P-glycoprotein (P-gp) is a extensively studied ATP-binding cassette (ABC) transporter, recognized for its pivotal role in multidrug resistance by actively pumping a diverse array of substrates, including many chemotherapeutic agents, out of cells. uni.lumims.comresearchgate.netwikipedia.orgfishersci.caprobes-drugs.org Gaining a deeper understanding of the mechanisms governing P-gp-mediated drug transport is critical for developing effective strategies to circumvent MDR. researchgate.netprobes-drugs.org

This compound's characteristics—being a potent, selective, orally administered P-gp inhibitor that is not systemically absorbed—make it a valuable candidate for development as a research tool. wikipedia.orgwikipedia.orgmims.comciteab.com Its ability to selectively inhibit P-gp primarily in the intestinal endothelium provides a unique advantage for in vitro and ex vivo studies. Researchers could leverage this compound to:

Investigate the specific contribution of intestinal P-gp to the oral bioavailability and pharmacokinetics of novel drug candidates.

Differentiate between intestinal P-gp-mediated effects and systemic P-gp-mediated effects in drug absorption and efflux studies.

Assess the impact of P-gp on the transport kinetics of various compounds.

Explore strategies to circumvent P-gp efflux in preclinical models, such as co-formulation or prodrug approaches.

By providing a highly specific means to modulate intestinal P-gp activity, this compound can facilitate a more precise understanding of P-gp's role in drug disposition and aid in the rational design of drugs that are less susceptible to P-gp-mediated efflux.

Considerations for Next-Generation P-gp Inhibitors based on this compound's Research Insights

The historical challenges in translating P-gp inhibitors into successful clinical outcomes for overcoming multidrug resistance underscore the need for innovative approaches in designing next-generation compounds. uni.luresearchgate.netfishersci.ca The research insights gained from this compound offer valuable guidance for this endeavor.

A paramount lesson from this compound is the critical importance of selective P-gp inhibition, particularly its predominant effect on intestinal P-gp without significant systemic absorption or central nervous system penetration. wikipedia.orgciteab.com This characteristic of this compound mitigates the risk of toxicities that have plagued earlier generations of P-gp inhibitors, which often caused adverse events by inhibiting P-gp in physiologically crucial locations where it serves protective roles. citeab.comuni.lu

Considerations for the development of next-generation P-gp inhibitors, informed by this compound's profile, include:

Enhanced Selectivity: Prioritizing the design of compounds that exhibit high specificity for P-gp over other transporters or off-targets, thereby reducing the likelihood of systemic toxicity. citeab.com

Localized Activity: For applications aimed at improving oral drug bioavailability, developing inhibitors that largely remain confined to the gastrointestinal tract, mirroring this compound's non-systemic absorption, would be highly advantageous. wikipedia.orgciteab.com

Optimized Pharmacokinetic Profiles: While this compound demonstrates a long half-life, further studies are warranted to fully characterize its dose-exposure relationship and the precise duration of its P-gp inhibitory effect. citeab.com Next-generation inhibitors should aim for optimal pharmacokinetic properties to ensure sustained and effective P-gp inhibition with minimal dosing frequency.

Synergistic Combination Potential: Designing inhibitors that can synergistically enhance the efficacy of a broad spectrum of P-gp substrate chemotherapeutics, building upon the demonstrated potential with irinotecan and paclitaxel for this compound. wikipedia.orgwikipedia.orgfishersci.ca

The ongoing research into P-gp's intricate transport mechanisms, coupled with the insights from compounds like this compound, will guide the rational design of more effective and safer P-gp modulators for future clinical applications.

Q & A

Q. How can researchers determine the molecular structure of HM30181AK using spectroscopic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Cross-validate results with X-ray crystallography if single crystals are obtainable. Ensure purity (>95%) via HPLC prior to characterization. Report spectral data with peak assignments and reference standards .
  • Key Parameters :
  • NMR: Chemical shifts (δ ppm), coupling constants (J values).
  • HRMS: Molecular ion peak (m/z), isotopic pattern.

Q. What are the critical steps in designing initial pharmacological experiments for this compound?

  • Methodological Answer : (1) Define the hypothesis (e.g., this compound inhibits Enzyme X). (2) Select appropriate in vitro models (e.g., recombinant enzyme assays). (3) Include positive/negative controls (e.g., known inhibitors/vehicle). (4) Replicate experiments (n ≥ 3) to assess variability. (5) Quantify results using IC₅₀/EC₅₀ values with dose-response curves. Validate findings with orthogonal assays (e.g., cellular viability tests) .

Q. How can reproducibility in this compound synthesis be ensured?

  • Methodological Answer : Document reaction conditions (temperature, solvent, catalyst), purification steps (column chromatography gradients), and characterization data. Use batch-wise consistency checks (e.g., melting point, TLC). Share protocols via supplementary materials for peer validation .

Advanced Research Questions

Q. How should researchers resolve contradictions between this compound’s in vitro efficacy and in vivo pharmacokinetic data?

  • Methodological Answer : Apply the principal contradiction framework : Identify if bioavailability (e.g., poor solubility) is the dominant factor limiting in vivo efficacy. Conduct iterative experiments:
  • Step 1: Measure solubility/logP to assess absorption barriers.
  • Step 2: Use pharmacokinetic modeling to predict tissue distribution.
  • Step 3: Modify formulation (e.g., nano-encapsulation) and retest .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships in heterogeneous cell populations?

  • Methodological Answer : Employ mixed-effects models to account for inter-sample variability. Use bootstrap resampling for confidence intervals of IC₅₀ values. Apply machine learning (e.g., random forests) to identify covariates (e.g., cell cycle stage) influencing response .

Q. How can this compound be integrated into multi-target drug discovery frameworks?

  • Methodological Answer : Use systems pharmacology approaches:
  • Network analysis: Map this compound’s targets onto disease-specific pathways.
  • Synergy screening: Test combinatorial efficacy with co-administered drugs.
  • Validate selectivity via kinase profiling or CRISPR-based gene knockout .

Data and Literature Management

Q. What strategies ensure rigorous literature reviews for this compound-related mechanisms?

  • Methodological Answer : Avoid indirect citations; prioritize primary sources (e.g., original synthesis papers). Use structured databases (SciFinder, PubMed) with search strings combining "this compound" AND ("mechanism" OR "kinetics"). Annotate contradictory findings in a matrix for comparative analysis .

Experimental Design and Validation

Q. How should longitudinal studies for this compound’s chronic toxicity be structured?

  • Methodological Answer : Follow OECD guidelines:
  • Cohort design: Rodent models (n ≥ 10/group) dosed for 6–12 months.
  • Endpoints: Histopathology, serum biomarkers (ALT, creatinine), organ weight ratios.
  • Include recovery groups to assess reversibility of effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.